8-Bromo-4-chlorocinnoline
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Overview
Description
8-Bromo-4-chlorocinnoline is an organic compound with the molecular formula C9H5BrClN. It is a derivative of cinnoline, a heterocyclic aromatic organic compound. The presence of bromine and chlorine atoms in the structure makes it a compound of interest in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chlorocinnoline typically involves the bromination and chlorination of cinnoline derivatives. One common method includes the reaction of 3-bromo-4-cinnoline with copper(I) cyanide in pyridine, followed by treatment with phosphoryl chloride to introduce the chlorine atom . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired substitution reactions occur efficiently.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-4-chlorocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cinnoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
8-Bromo-4-chlorocinnoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 8-Bromo-4-chlorocinnoline exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in biochemical processes.
Comparison with Similar Compounds
- 8-Bromo-4-chloroquinoline
- 4-Chloro-8-bromoquinoline
- 8-Bromo-4-quinolinol
Comparison: 8-Bromo-4-chlorocinnoline is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical and physical properties. Compared to similar compounds like 8-Bromo-4-chloroquinoline, it may exhibit different reactivity and applications in various fields .
Properties
IUPAC Name |
8-bromo-4-chlorocinnoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-6-3-1-2-5-7(10)4-11-12-8(5)6/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPCZGYIHUCVLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=NC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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